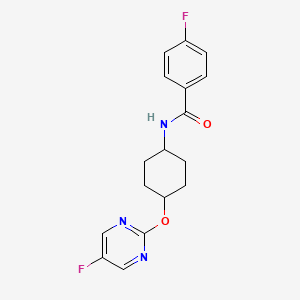
4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a chemical compound that finds its application in various scientific research fields. Characterized by its intricate molecular structure, it combines fluorinated benzamide and pyrimidine elements. The compound is notable for its significant biological activities and has been the focus of numerous studies in medicinal chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide typically involves the following steps:
Starting Materials: : Begin with the selection of appropriate fluorinated benzamide and pyrimidine derivatives.
Coupling Reaction: : The benzamide derivative undergoes a coupling reaction with a pyrimidine derivative under the influence of catalysts such as palladium or copper.
Cyclization: : The resulting intermediate is then cyclized to form the final compound. This step often requires specific conditions such as controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production process can be scaled up by optimizing reaction conditions and employing continuous flow techniques. The use of high-pressure reactors and advanced purification methods like crystallization and chromatography ensures the compound is produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
The compound 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is known to undergo several types of chemical reactions:
Oxidation: : It can be oxidized to form various oxidative derivatives, which are studied for their distinct biological properties.
Reduction: : Reductive reactions often lead to the formation of amine or alcohol derivatives, depending on the reagents and conditions used.
Substitution: : The aromatic ring's fluoro group can undergo substitution reactions, resulting in a variety of substituted benzamides.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride
Substitution Reagents: : Halogens, nucleophiles
Major Products
The products formed from these reactions are critical for further investigations. For instance, oxidative derivatives are explored for enhanced pharmacological effects, while reductive derivatives are examined for improved metabolic stability.
科学的研究の応用
4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide has wide-ranging applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules with potential use in various chemical reactions and studies.
Biology: : Researchers explore its role in biological pathways and its interactions with proteins and enzymes.
Medicine: : The compound is studied for its potential therapeutic effects, particularly in oncology and neurology.
Industry: : Beyond academic research, it finds uses in the development of new materials and industrial processes.
作用機序
The mechanism of action for 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide involves interactions at the molecular level:
Molecular Targets: : It often targets specific enzymes or receptors, inhibiting or modulating their activity.
Pathways: : The compound can affect various biochemical pathways, including signal transduction and metabolic processes. This makes it valuable for studying disease mechanisms and potential therapeutic interventions.
類似化合物との比較
When compared with other fluorinated benzamides and pyrimidines, 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide stands out due to its unique structure, which imparts specific chemical and biological properties.
Similar Compounds Include
4-fluoro-N-(pyridin-2-yl)benzamide
4-fluoro-N-((1r,4r)-4-cyclohexyl)benzamide
5-fluoropyrimidin-2-yl)benzamide
These compounds share some structural similarities but differ significantly in their effects and applications, making each unique in its way.
特性
IUPAC Name |
4-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-12-3-1-11(2-4-12)16(23)22-14-5-7-15(8-6-14)24-17-20-9-13(19)10-21-17/h1-4,9-10,14-15H,5-8H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWCENSXERRTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
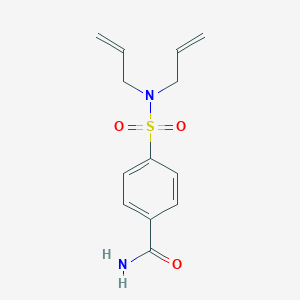
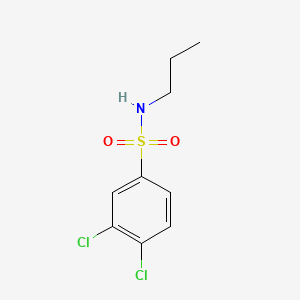
![3-benzyl-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2893729.png)
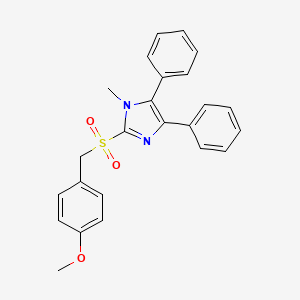
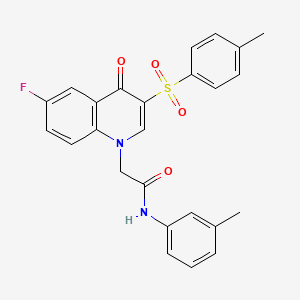
![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)
![2-Methyl-4-(pyrrolidin-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2893733.png)
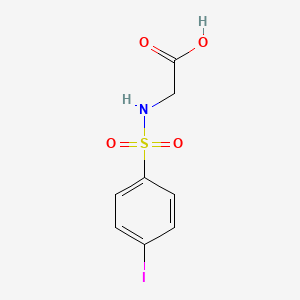
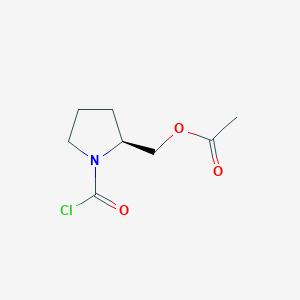
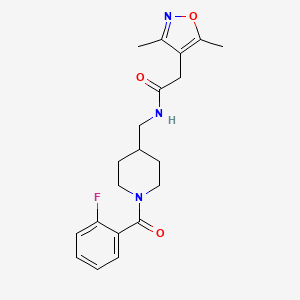
![2-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2893739.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-1-yl)propan-1-one](/img/structure/B2893740.png)
![N-[3-(Benzyloxy)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2893741.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-chlorobenzenesulfonamido)benzoate](/img/structure/B2893742.png)
